Synthetic Accessibility: Yield Advantage
In a model Suzuki-Miyaura coupling reaction with phenylboronic acid using a Pd(OAc)2 catalyst system, the target compound exhibits a lower activation energy for oxidative addition compared to the non-phenylated analog 2-chloro-5-(trifluoromethyl)pyridine (CAS 69045-79-0). This translates to a quantifiably higher isolated yield under identical, optimized conditions [1].
| Evidence Dimension | Isolated Yield (Suzuki-Miyaura coupling with phenylboronic acid) |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 2-chloro-5-(trifluoromethyl)pyridine: 45% |
| Quantified Difference | +33% absolute yield |
| Conditions | Pd(OAc)2 catalyst, aqueous media, 80 °C, 6 hours |
Why This Matters
The superior yield reduces raw material waste and purification burden, directly lowering the cost per gram of advanced intermediates for procurement and scale-up.
- [1] PMC. Table 2. Synthesis of compounds 14a–h using Suzuki coupling. Isolated yields after column chromatography. View Source
